2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3S/c1-16-14-20(17(2)13-19(16)30-4)31(28,29)27-11-9-26(10-12-27)22-23-18(3)15-21(24-22)25-7-5-6-8-25/h13-15H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQRJFDLNDTOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and synthesized asacetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter, in the brain. Inhibitors of this enzyme can increase the concentration of acetylcholine in the brain, which can have various effects on cognition and memory.
Mode of Action
Similar compounds have shown to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain. This can lead to enhanced cholinergic neurotransmission, which is often beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cholinergic neurotransmission. By inhibiting acetylcholinesterase, the compound can increase the concentration of acetylcholine in the synaptic cleft, enhancing the signal transmission in cholinergic neurons. This can have downstream effects on various cognitive processes, including memory and attention.
Result of Action
The result of the compound’s action would likely be an enhancement of cholinergic neurotransmission, due to increased acetylcholine levels. This could potentially lead to improvements in cognitive function, particularly in conditions characterized by acetylcholine deficiency, such as Alzheimer’s disease.
Biological Activity
The compound 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS Number: 946282-99-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 497.6 g/mol . The structure incorporates a piperazine ring, a pyrimidine core, and various substituents including methoxy and sulfonyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H31N5O4S |
| Molecular Weight | 497.6 g/mol |
| IUPAC Name | 2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine |
| CAS Number | 946282-99-1 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The sulfonyl group enhances the compound's ability to form hydrogen bonds with biological macromolecules, facilitating its pharmacological effects.
Potential Targets:
- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptors : It has been studied for potential binding to neurotransmitter receptors, particularly those involved in neurological functions.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
Anticonvulsant Activity
In studies involving animal models, the compound demonstrated anticonvulsant properties by modulating glutamate receptor activity. For instance, it was shown to reduce seizure frequency in models induced by chemoconvulsants, suggesting a protective effect against seizures.
Neuroprotective Effects
The compound's ability to interact with neuroreceptors suggests potential neuroprotective effects. It may help in conditions such as epilepsy or neurodegenerative diseases by stabilizing neuronal activity and preventing excitotoxicity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Anticonvulsant Effects :
- In a controlled study involving DBA/2 mice, the administration of the compound prior to inducing seizures resulted in a significant reduction in seizure severity compared to control groups. The effective dose was noted to be dose-dependent, with higher doses providing greater protection against seizure activity.
-
Neuropharmacological Study :
- A study evaluated the interaction of this compound with metabotropic glutamate receptors (mGluRs). The results indicated that it acts as a selective modulator of mGluR activity, enhancing synaptic plasticity and potentially improving cognitive functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their differentiating features:
Key Comparative Analysis
Sulfonyl Group Variations Target vs. 2,5-Dimethoxy Analogue (): The replacement of 4-methoxy-2,5-dimethyl with 2,5-dimethoxy on the benzenesulfonyl group reduces steric bulk but increases electron density due to the methoxy groups. This may alter binding affinity to sulfonyl-sensitive targets like serotonin receptors . Target vs. However, the 4-methylpiperazine in the latter may improve solubility compared to pyrrolidine .
Heterocyclic Modifications Thiadiazole Substituent (): Replacing the sulfonyl group with a 1,3,4-thiadiazole ring introduces sulfur-mediated hydrogen bonding and π-stacking capabilities. This modification is associated with improved antimicrobial activity in similar compounds . However, metabolic stability may be reduced due to increased oxidation susceptibility .
Absence of Sulfonyl Group ()
The compound lacking a sulfonyl group (C17H22N4O) demonstrates reduced polarity and hydrogen-bonding capacity, which may limit its utility in aqueous environments but improve blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Implications
- Solubility: Sulfonyl-containing compounds (Target, ) generally exhibit higher aqueous solubility compared to non-sulfonyl analogues (), critical for oral bioavailability.
- Metabolic Stability : Pyrrolidine and piperazine moieties (Target, ) are susceptible to CYP450-mediated oxidation, whereas thiadiazole () and pyrazine () groups may introduce alternative metabolic pathways.
- Target Selectivity : The 4-methoxy-2,5-dimethylbenzenesulfonyl group in the Target compound likely enhances selectivity for receptors sensitive to steric bulk, such as σ-1 or 5-HT6 receptors, compared to smaller substituents .
Preparation Methods
Pyrrolidine Substitution at Position 6
The synthesis begins with 2,4,6-trichloropyrimidine as the starting material. Pyrrolidine is introduced at position 6 via nucleophilic substitution under reflux conditions in tetrahydrofuran (THF) with potassium carbonate as the base:
Reaction Conditions :
Methyl Group Introduction at Position 4
The methyl group is installed via a Grignard reaction using methylmagnesium bromide. The reaction is conducted in anhydrous diethyl ether at 0°C to minimize side reactions:
Key Considerations :
-
Strict temperature control to prevent overalkylation.
-
Quenching with saturated ammonium chloride ensures precise reaction termination.
-
Yield: ~65% (crude), purified via silica gel chromatography.
Synthesis of Intermediate B: 4-(4-Methoxy-2,5-Dimethylbenzenesulfonyl)Piperazine
Preparation of 4-Methoxy-2,5-Dimethylbenzenesulfonyl Chloride
The sulfonyl chloride precursor is synthesized via chlorosulfonation of 4-methoxy-2,5-dimethylbenzene using chlorosulfonic acid:
Reaction Conditions :
Sulfonamide Formation with Piperazine
Piperazine reacts with the sulfonyl chloride in a 1:1 molar ratio to ensure mono-sulfonation. Triethylamine (TEA) is used to scavenge HCl:
Optimization Notes :
-
Excess piperazine (1.2 equiv) minimizes disulfonation.
-
Solvent: DCM, room temperature, 6 hours.
Final Coupling: NAS of Intermediate A and B
The coupling of Intermediate A and B is achieved via nucleophilic aromatic substitution (NAS) under phase-transfer conditions:
Reaction Parameters :
-
Phase-transfer catalyst: Tetrabutylammonium bromide (TBAB, 0.002 equiv).
-
Base: NaOH (3.0 equiv).
-
Solvent: Water/chloroform biphasic system.
-
Temperature: 50°C, 8 hours.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| 1 | Pyrrolidine substitution | 75 | High regioselectivity | Prolonged reaction time |
| 2 | Grignard methylation | 65 | Direct C–C bond formation | Sensitivity to moisture |
| 3 | Sulfonamide formation | 78 | Mono-functionalization control | Requires strict stoichiometry |
| 4 | NAS coupling | 82 | Phase-transfer catalysis efficiency | Biphasic solvent system required |
Industrial-Scale Considerations
Solvent Recycling
Catalytic Efficiency
Q & A
Basic: What are the critical synthetic steps and optimization strategies for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with sulfonylation of the piperazine ring followed by coupling with pyrimidine derivatives. Key steps include:
- Sulfonylation: Reacting 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with piperazine under inert conditions (e.g., N₂ atmosphere) in dichloromethane (DCM) at 0–5°C .
- Pyrimidine Coupling: Using Buchwald-Hartwig amination or nucleophilic substitution to attach the pyrimidine core. Catalysts like Pd(OAc)₂/Xantphos improve yield .
- Pyrrolidine Incorporation: Introducing the pyrrolidin-1-yl group via SNAr (nucleophilic aromatic substitution) in DMF at 80–100°C .
Optimization Parameters:
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (sulfonylation), 80–100°C (coupling) | Lower temps reduce side reactions; higher temps accelerate coupling |
| Solvent | DCM (sulfonylation), DMF (coupling) | Polar aprotic solvents enhance nucleophilicity |
| Catalyst | Pd(OAc)₂/Xantphos (for coupling) | Reduces reaction time by 30–50% |
Basic: Which analytical techniques are essential for purity assessment and structural confirmation?
Methodological Answer:
- Purity Analysis:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient (60:40 to 90:10 over 20 min). Retention time typically 8–10 min .
- TLC: Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:7). Rf ≈ 0.5 for the target compound .
- Structural Confirmation:
- NMR (¹H/¹³C): Key signals: δ 2.35 ppm (piperazine CH₂), δ 3.75 ppm (methoxy group), δ 8.2 ppm (pyrimidine protons) .
- X-ray Crystallography: Resolves bond angles and torsional strain in the benzenesulfonyl-piperazine moiety (e.g., C-S bond length: 1.76 Å) .
Advanced: How to design enzyme interaction studies to elucidate mechanism of action?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., PI3K, EGFR) or GPCRs based on structural analogs (e.g., pyrimidine-piperazine derivatives show affinity for dopamine receptors) .
- Assay Design:
- Surface Plasmon Resonance (SPR): Immobilize the target enzyme on a CM5 chip. Use a concentration gradient (1–100 μM) of the compound to calculate Kd .
- Fluorescence Polarization: Label the enzyme with FITC; monitor changes in polarization upon compound binding .
- Data Interpretation:
- Compare inhibition curves (IC₅₀) with control compounds (e.g., staurosporine for kinases).
- Use molecular docking (AutoDock Vina) to predict binding poses in the enzyme active site .
Advanced: How to resolve contradictions in reported biological activities (e.g., anticancer vs. antibacterial)?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Standardized Assays:
- Use identical cell lines (e.g., MCF-7 for breast cancer) and bacterial strains (e.g., E. coli ATCC 25922) across studies .
- Normalize data to positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antibacterial activity).
- Off-Target Profiling:
- Screen against a panel of 50+ kinases or GPCRs to identify secondary targets (e.g., unexpected serotonin receptor modulation) .
- Meta-Analysis:
- Pool data from 5+ independent studies using random-effects models to assess effect size heterogeneity .
Advanced: What strategies improve the compound’s metabolic stability in preclinical studies?
Methodological Answer:
- Structural Modifications:
- In Vitro Testing:
Basic: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
Common issues and solutions:
- Impure Intermediates: Purify intermediates via column chromatography (silica gel, hexane/EtOAc 4:1) before coupling .
- Moisture Sensitivity: Use anhydrous solvents (e.g., DMF stored over molecular sieves) and Schlenk line techniques .
- Catalyst Deactivation: Pre-treat Pd catalysts with 10% PPh₃ to stabilize active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
